molecular formula C21H16ClFN2O3S B6521999 4-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 950451-95-3

4-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6521999
CAS No.: 950451-95-3
M. Wt: 430.9 g/mol
InChI Key: FMMYGXJUSCWHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine derivative characterized by a heterocyclic core structure with two aromatic substituents: a 4-chlorophenylmethyl group at position 4 and a 4-fluorophenylmethyl group at position 2. The compound’s molecular formula is inferred as C₂₃H₁₈ClFN₂O₃S, with a molecular weight of approximately 468.92 g/mol (calculated based on substituent contributions).

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c22-17-9-5-15(6-10-17)13-24-19-3-1-2-4-20(19)29(27,28)25(21(24)26)14-16-7-11-18(23)12-8-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMYGXJUSCWHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with benzothiadiazine derivatives and structurally related analogs, focusing on substituent effects and physicochemical properties.

Structural Analogues of Benzothiadiazine Derivatives

Compound ID/Name Substituents Molecular Formula Molecular Weight (g/mol) logP Key Properties
Target Compound 4-(4-ClC₆H₄CH₂), 2-(4-FC₆H₄CH₂) C₂₃H₁₈ClFN₂O₃S ~468.92 ~6.2* High lipophilicity; polar surface area ~46–50 Ų (estimated)
K261-2248 () 4-(2-ClC₆H₄CH₂), 2-(3,4-diMeC₆H₃) C₂₂H₁₉ClN₂O₃S 426.92 5.85 Achiral; logSw = -5.84 (low aqueous solubility)
4-(4-ClC₆H₄CH₂)-2-(4-MeOC₆H₄) () 4-(4-ClC₆H₄CH₂), 2-(4-MeOC₆H₄) C₂₂H₁₉ClN₂O₄S 458.91 ~4.9* Methoxy group reduces lipophilicity vs. chloro/fluoro substituents
6-Bromo-4-(4-FC₆H₄CH=N-NH)-1-Me () 6-Br, 4-(4-FC₆H₄CH=N-NH), 1-Me C₁₇H₁₃BrFN₃O₂S 430.28 ~3.8* Bromine and hydrazine groups increase polarity; lower logP

*Estimated using substituent contribution models (Cl, F, and Br increments from Hansch et al.).

Key Observations

Substituent Effects on Lipophilicity :

  • The target compound’s 4-chlorophenylmethyl and 4-fluorophenylmethyl groups contribute to a higher logP (~6.2) compared to analogs with methoxy (logP ~4.9) or bromo/hydrazine substituents (logP ~3.8). Chlorine and fluorine, being halogens, enhance lipophilicity but reduce aqueous solubility .
  • The 2-chlorophenylmethyl group in K261-2248 (logP 5.85) demonstrates that ortho-substitution slightly reduces lipophilicity compared to para-substitution in the target compound .

Polar Surface Area (PSA) :

  • All analogs exhibit moderate PSA values (~40–50 Ų), driven by sulfonamide, ketone, and heterocyclic nitrogen atoms. This suggests comparable passive membrane permeability across the series .

In contrast, the target compound’s para-substituted aromatic groups allow for linear stacking, which may improve crystallinity .

Research Findings and Implications

Crystallographic Data and Refinement

  • The program’s robustness in handling high-resolution data suggests that the target compound’s structure could be resolved efficiently using similar methods .

Pharmacological Potential (Inferred)

  • The high logP of the target compound suggests favorable blood-brain barrier penetration, a trait shared with CNS-active drugs. However, its low estimated aqueous solubility (logSw ~-5.8, similar to K261-2248) may limit oral bioavailability, necessitating formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.